3-Ethyl-2,5-dimethoxypyrazine is an organic compound known for its distinctive aroma, often associated with roasted and nutty flavors. This compound belongs to the pyrazine family, which includes various nitrogen-containing heterocycles. The chemical structure of 3-ethyl-2,5-dimethoxypyrazine allows it to participate in several chemical reactions, making it a subject of interest in both synthetic and natural chemistry.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) as 3-ethyl-2,5-dimethoxypyrazine, with a chemical formula of and a molecular weight of 168.19 g/mol. It is often synthesized from amino acids through various methods, including chemoenzymatic pathways and traditional organic synthesis techniques. Its unique aromatic properties make it valuable in flavoring applications, particularly in food science.
3-Ethyl-2,5-dimethoxypyrazine can be synthesized through several methods:
The yield from these reactions can be optimized by adjusting reaction conditions such as temperature, pH, and the concentration of reactants.
The molecular structure of 3-ethyl-2,5-dimethoxypyrazine features a pyrazine ring with ethyl and methoxy substituents at specific positions:
This structure contributes to its unique physical properties and reactivity profile.
3-Ethyl-2,5-dimethoxypyrazine participates in various chemical reactions typical for pyrazines:
These reactions are essential for both synthetic applications and understanding the compound's behavior in natural processes.
The mechanism for synthesizing 3-ethyl-2,5-dimethoxypyrazine from L-threonine involves several enzymatic steps:
The stability of intermediates during these steps is crucial for optimizing yield, with moderate temperatures being favorable for reaction completion .
3-Ethyl-2,5-dimethoxypyrazine exhibits several notable physical properties:
These properties make it suitable for various applications in flavoring and fragrance industries.
3-Ethyl-2,5-dimethoxypyrazine has several applications in scientific research and industry:
The biosynthesis of 3-ethyl-2,5-dimethylpyrazine (EDMP) in microorganisms hinges on specialized enzymatic machinery that converts primary metabolites into alkylpyrazines. Central to this process is L-threonine 3-dehydrogenase (TDH), an NAD⁺-dependent oxidoreductase that catalyzes the dehydrogenation of L-threonine to form 2-amino-3-ketobutyrate (AKB) [1]. AKB is a highly reactive intermediate that undergoes spontaneous decarboxylation to yield aminoacetone, the direct precursor for pyrazine ring formation. Parallel pathways involve 2-amino-3-ketobutyrate CoA ligase (KBL), which typically cleaves AKB into glycine and acetyl-CoA but exhibits threonine aldolase activity under low CoA conditions, generating acetaldehyde—a key EDMP building block [1] [8]. These enzymatic activities create a metabolic bifurcation that supplies both carbon backbones and nitrogen atoms for alkylpyrazine assembly.
Table 1: Key Enzymes in EDMP Biosynthesis
Enzyme | Gene | Reaction Catalyzed | Cofactor Requirement |
---|---|---|---|
L-threonine dehydrogenase | tdh | L-Thr → 2-Amino-3-ketobutyrate + NADH | NAD⁺ |
2-Amino-3-ketobutyrate CoA ligase | kbl | AKB → Glycine + Acetyl-CoA (or acetaldehyde*) | CoA (low conc.) |
Aminoacetone oxidase | aao | Aminoacetone oxidation to enhance cyclization | FAD |
*Acetaldehyde forms via aldolase activity under low CoA [1] [8].
L-Threonine serves as the exclusive carbon and nitrogen donor for EDMP synthesis in bacterial systems. Isotopic labeling studies using [U-¹³C,¹⁵N]-L-threonine confirmed that all atoms in EDMP originate from this amino acid [1]. Metabolic flux analyses reveal that EDMP yield correlates directly with intracellular L-threonine availability. For instance, engineered E. coli strains overexpressing the L-threonine transporter (EcSstT) achieved a 2.5-fold increase in EDMP titer by enhancing precursor uptake [4] [9]. In Bacillus subtilis, disruption of competing threonine catabolic pathways (e.g., KBL inactivation) redirects flux toward aminoacetone accumulation, elevating EDMP production to 0.44 mM from 37 mM consumed L-threonine [8]. This rerouting is critical because KBL normally diverts AKB toward glycine and acetyl-CoA, diminishing precursor pools for pyrazine formation.
EDMP formation proceeds via a chemoenzymatic condensation requiring two molecules of aminoacetone and one molecule of acetaldehyde. The reaction initiates with the non-enzymatic dimerization of aminoacetone into 3,6-dihydro-2,5-dimethylpyrazine, followed by oxidation to 2,5-dimethylpyrazine (DMP). Acetaldehyde, generated by KBL’s aldolase activity, then alkylates DMP at the C3 position to yield EDMP [1]. This reaction exhibits strong pH and temperature dependence, with optimal EDMP synthesis occurring at neutral pH and 30–37°C. Remarkably, the yield reaches 20.2% when precursor ratios are balanced [1]. The spontaneity of the final condensation step distinguishes EDMP biosynthesis from other alkylpyrazines, as it circumvents the need for dedicated cyclases:$$\small \ce{2 Aminoacetone ->[-\ce{H2O}] Dihydro-DMP ->[O2] DMP}$$$$\small \ce{DMP + CH3CHO -> EDMP}$$
The genetic organization of EDMP biosynthetic genes into conserved operons enables coordinated enzyme expression. In Cupriavidus necator, the tdh and kbl genes form a single operon, ensuring stoichiometric production of TDH and KBL [1]. This operonic structure is evolutionarily conserved across Proteobacteria (C. necator, Vibrio cholerae), Firmicutes (Bacillus subtilis), and Synergistetes (Thermanaerovibrio acidaminovorans), indicating its metabolic importance. Heterologous expression of this operon in E. coli suffices to confer EDMP synthesis capability, confirming its autonomy [1]. Metabolic engineers have exploited this by constructing recombinant operons combining tdh, NADH oxidase (nox), and aminoacetone oxidase (aao), which enhance flux by regenerating NAD⁺ and accelerating aminoacetone oxidation. Such systems achieve EDMP titers of 2,897 mg/L in optimized E. coli [4] [9].
Table 2: Bacterial Platforms for EDMP Production
Host Strain | Genetic Modifications | EDMP Titer/Yield | Key Enhancement |
---|---|---|---|
Escherichia coli BL21 | tdh + nox + aao + sstT overexpression | 2,897 mg/L | Cofactor regeneration & transporter |
Bacillus subtilis 168 | tdh overexpression + kbl knockout | 0.44 mM (from 37 mM Thr) | Precursor channeling |
Pseudomonas putida KT2440 | thrAS345F + tdh + pathway deletions | 168 mg/L | Carbon flux redirection |
Data synthesized from [1] [4] [5].
Pathway elucidation relied critically on isotopic tracing experiments. When C. necator was fed [U-¹³C,¹⁵N]-L-threonine, mass spectrometry revealed a +10 Da mass shift in EDMP (m/z 135.1 → 145.1), confirming incorporation of all carbon and nitrogen atoms from the labeled precursor [1]. This unambiguously demonstrated L-threonine as the sole EDMP source. Complementary studies in B. subtilis using ¹³C-glucose showed no label incorporation into EDMP when threonine was absent, ruling out glycolytic intermediates as direct contributors [8]. These data validated the proposed chemoenzymatic route and excluded alternative mechanisms involving carbohydrate-derived carbonyls (e.g., via Maillard reactions).
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